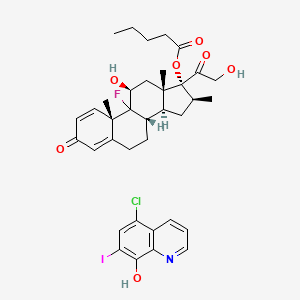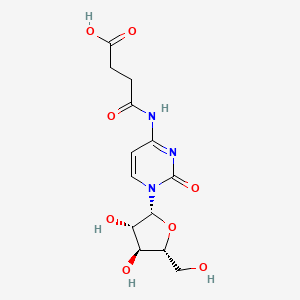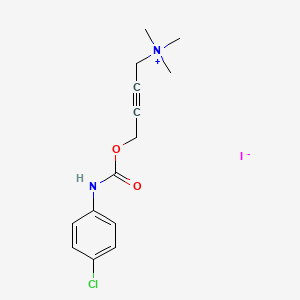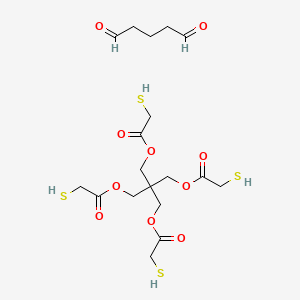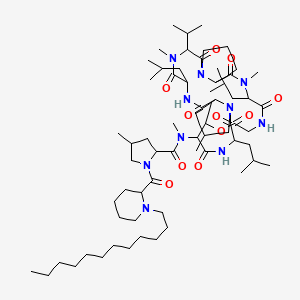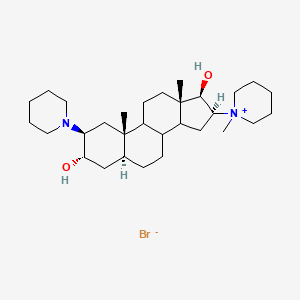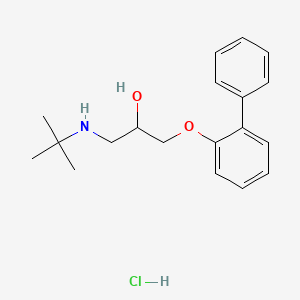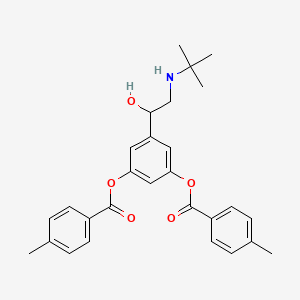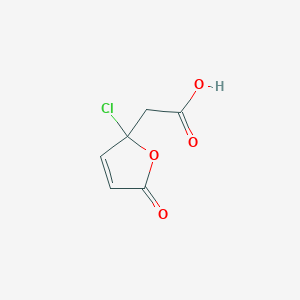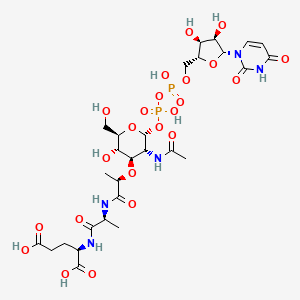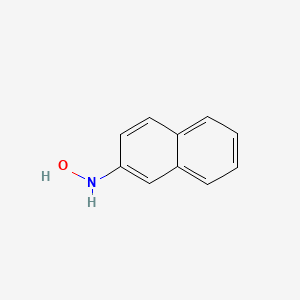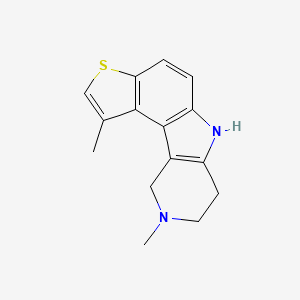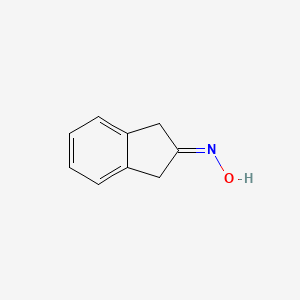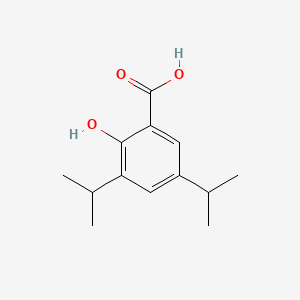
3,5-二异丙基水杨酸
描述
Synthesis Analysis
The synthesis of 3,5-diisopropylsalicylic acid and its derivatives often involves strategies that are aimed at modifying the salicylic acid backbone to introduce isopropyl groups at specific positions. For instance, the synthesis of related compounds such as 3,5-dinitrosalicylic acid and its derivatives involves detailed organic synthesis techniques, indicating that similar methodologies may be applicable for synthesizing 3,5-diisopropylsalicylic acid derivatives (Chidambaram et al., 1991).
Molecular Structure Analysis
The molecular structure of 3,5-diisopropylsalicylic acid derivatives is characterized by X-ray diffraction methods, revealing detailed geometry around the carboxylate and isopropyl groups. For instance, binuclear copper(II) complexes with 3,5-diisopropylsalicylic acid show a centrosymmetric structure, indicating the potential for complex formation and the spatial arrangement of the isopropyl groups (G. Morgant et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving 3,5-diisopropylsalicylic acid derivatives demonstrate the compound's reactivity and interaction with metal ions, as seen in the formation of metal complexes. These reactions not only highlight the compound's ability to act as a ligand but also its potential anti-inflammatory and anticonvulsant activities, as shown in studies of copper(II) complexes (G. Morgant et al., 2000).
Physical Properties Analysis
The physical properties of 3,5-diisopropylsalicylic acid derivatives, such as solubility and crystallinity, are crucial for understanding their behavior in various solvents and applications. Research on similar compounds provides insights into how structural modifications, like the introduction of isopropyl groups, can affect these properties, influencing their utility in chemical synthesis and materials science.
Chemical Properties Analysis
The chemical properties of 3,5-diisopropylsalicylic acid, such as acidity, reactivity with metal ions, and ability to form complexes, are central to its applications in coordination chemistry and potentially in medicinal chemistry. Studies on its derivatives with copper(II) highlight the compound's role in forming structurally diverse complexes with significant biological activity (G. Morgant et al., 2000).
科学研究应用
Organometallic Chemistry
3,5-Diisopropylsalicylic acid (DIPSA) has been studied for its interaction with organometallic compounds. A research by Prabusankar and Murugavel (2004) demonstrated that DIPSA reacts with [nBu2Sn(O)] in benzene, leading to the formation of stannoxane with a cyclic hexameric structure. This illustrates DIPSA's role in forming complex organometallic structures with potential applications in materials science and catalysis (Prabusankar & Murugavel, 2004).
Crystallography and Coordination Chemistry
DIPSA has been used in the synthesis of binuclear copper(II) complexes, which were analyzed through single crystal X-ray diffraction methods. Morgant et al. (2000) explored these complexes for their anti-inflammatory activity and anticonvulsant activities, highlighting DIPSA's role in forming bioactive metal complexes (Morgant et al., 2000).
Spectroscopy and Computational Chemistry
The spectroscopic properties of DIPSA derivatives have been a subject of study. Balachandran, Rajeswari, and Lalitha (2012) investigated 3,5-dibromosalicylic acid (a derivative of DIPSA) using various spectroscopic techniques and computational analyses, revealing insights into the molecular structure and behavior of DIPSA derivatives (Balachandran, Rajeswari, & Lalitha, 2012).
Bioinorganic Chemistry
Brumas, Miche, and fiallo (2007) investigated the interaction between copper(II) and DIPSA in physiological conditions, providing insights into the potential biomedical applications of DIPSA in modulating copper(II) interactions in biological systems (Brumas, Miche, & fiallo, 2007).
Protein Interaction Studies
Greenaway et al. (2004) studied the interaction between the copper(II) complex of DIPSA and human serum albumin (HSA). Their research helps in understanding the transport mechanism of DIPSA complexes in vivo, which is significant in the context of drug delivery and pharmacokinetics (Greenaway et al., 2004).
Biomedical Research
Homoncik et al. (2003) examined the effect of DIPSA and its calcium(II) complex on thrombin-induced platelet P-selectin expression. Their findings contribute to the understanding of DIPSA’s role in modulating platelet activity, relevant in the treatment of blood-clotting disorders (Homoncik et al., 2003).
安全和危害
Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
2-hydroxy-3,5-di(propan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16/h5-8,14H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFUYOGWFZSHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062257 | |
| Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diisopropylsalicylic acid | |
CAS RN |
2215-21-6 | |
| Record name | 3,5-Diisopropylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diisopropylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diisopropylsalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIISOPROPYLSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH5ERW6DGJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

